molecular formula C20H22N4O2 B12934992 N-(3-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)pyridine-3-carboxamide CAS No. 88138-29-8

N-(3-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)pyridine-3-carboxamide

Cat. No.: B12934992
CAS No.: 88138-29-8
M. Wt: 350.4 g/mol
InChI Key: FBTDSAQEDWZHOP-UHFFFAOYSA-N
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Description

N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)nicotinamide is a complex organic compound that features an imidazole ring, a nicotinamide moiety, and a phenyl group connected via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)nicotinamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: The compound can be reduced to modify the imidazole ring or the nicotinamide moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur on the phenyl ring or the imidazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated reagents or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can lead to partially or fully reduced imidazole derivatives.

Scientific Research Applications

N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)nicotinamide involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions or enzymes, while the nicotinamide moiety can participate in redox reactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)nicotinamide is unique due to its combination of an imidazole ring, a phenyl ether linkage, and a nicotinamide moiety. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications.

Properties

CAS No.

88138-29-8

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

IUPAC Name

N-[3-(5-imidazol-1-ylpentoxy)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C20H22N4O2/c25-20(17-6-5-9-21-15-17)23-18-7-4-8-19(14-18)26-13-3-1-2-11-24-12-10-22-16-24/h4-10,12,14-16H,1-3,11,13H2,(H,23,25)

InChI Key

FBTDSAQEDWZHOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCCCCN2C=CN=C2)NC(=O)C3=CN=CC=C3

Origin of Product

United States

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